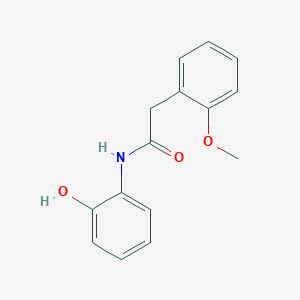
3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as thiosemicarbazone, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Thiosemicarbazone is a heterocyclic compound that contains a thiazolidine ring with a thioxo group and a benzyl group attached to it. This compound has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone is not fully understood, but it is believed to involve the inhibition of viral replication and the disruption of bacterial cell walls. Thiosemicarbazone has also been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Thiosemicarbazone has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of viral replication and the disruption of bacterial cell walls. Thiosemicarbazone has also been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone in lab experiments is its wide range of biological activities. Thiosemicarbazone has been found to exhibit antiviral, antibacterial, antitumor, and anti-inflammatory properties, making it a versatile compound for scientific research. However, one of the limitations of using 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone, including the development of new synthetic methods, the investigation of its potential applications in drug discovery, and the exploration of its biological activities in different disease models. Additionally, further research is needed to fully understand the mechanism of action of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone and its potential toxicity, which may help to guide its future use in scientific research.
Méthodes De Synthèse
The synthesis of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone can be achieved through several methods, including the reaction of 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazide with an aldehyde or ketone in the presence of an acid catalyst. This reaction results in the formation of a Schiff base, which can be further reacted with a benzyl halide to yield the final product.
Applications De Recherche Scientifique
Thiosemicarbazone has been widely studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 3-benzyl-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-oneazone has been found to exhibit antiviral activity against a wide range of viruses, including HIV, hepatitis C, and dengue virus. Thiosemicarbazone has also been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
(5E)-3-benzyl-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NOS2/c21-18-17(13-7-12-15-8-3-1-4-9-15)23-19(22)20(18)14-16-10-5-2-6-11-16/h1-13H,14H2/b12-7+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHUYCIMYDPVOU-LYXWDPSCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B5058044.png)

![1,3-dimethyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5058053.png)


![2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B5058073.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5058080.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5058092.png)
![2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5058103.png)
![1-cyclopentyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5058108.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5058122.png)
![methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate](/img/structure/B5058123.png)
![3-allyl-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058131.png)
![(3S)-1-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)-3-pyrrolidinol](/img/structure/B5058135.png)